molecular formula C20H18N2O2 B10850977 N-(4-amino-4''-methoxybiphenyl-3-yl)benzamide

N-(4-amino-4''-methoxybiphenyl-3-yl)benzamide

Cat. No.: B10850977
M. Wt: 318.4 g/mol
InChI Key: YOKIWEOZLFOUFK-UHFFFAOYSA-N
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Description

N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amide group attached to a biphenyl structure, which is further substituted with an amino group and a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide typically involves the acylation of 4-amino-4’-methoxybiphenyl with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microreactor systems can also optimize the reaction kinetics and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, leading to inhibition or activation of enzymatic activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • N-(3-amino-4-methylphenyl)benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 4-amino-N-(4-carbamoylphenyl)benzamide

Comparison: N-(4-amino-4’-methoxybiphenyl-3-yl)benzamide is unique due to the presence of both an amino group and a methoxy group on the biphenyl structure. This combination allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one of these functional groups. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-amino-5-(4-methoxyphenyl)phenyl]benzamide

InChI

InChI=1S/C20H18N2O2/c1-24-17-10-7-14(8-11-17)16-9-12-18(21)19(13-16)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23)

InChI Key

YOKIWEOZLFOUFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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